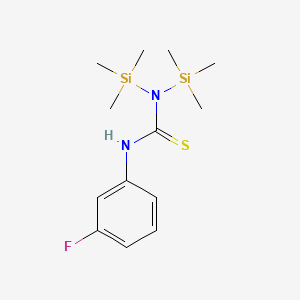
1,1-Bis(trimethylsilyl)-3-(m-fluorophenyl)-2-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(trimethylsilyl)-3-(m-fluorophenyl)-2-thiourea is a synthetic organic compound that features a thiourea group bonded to a fluorophenyl ring and two trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trimethylsilyl)-3-(m-fluorophenyl)-2-thiourea typically involves the reaction of m-fluorophenyl isothiocyanate with a trimethylsilyl amine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(trimethylsilyl)-3-(m-fluorophenyl)-2-thiourea can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiourea group can be oxidized to form urea derivatives or reduced to form thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted phenyl derivatives.
Oxidation: Urea derivatives.
Reduction: Thiol derivatives.
Applications De Recherche Scientifique
Biology: Potential use in the study of enzyme inhibition due to its thiourea moiety.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Possible applications in materials science for the development of novel polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1-Bis(trimethylsilyl)-3-(m-fluorophenyl)-2-thiourea would depend on its specific application. In general, the thiourea group can interact with various biological targets, such as enzymes, by forming hydrogen bonds or coordinating with metal ions. The trimethylsilyl groups may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(trimethylsilyl)-3-phenyl-2-thiourea: Lacks the fluorine atom on the phenyl ring.
1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea: Fluorine atom is in the para position instead of the meta position.
Uniqueness
1,1-Bis(trimethylsilyl)-3-(m-fluorophenyl)-2-thiourea is unique due to the presence of the fluorine atom in the meta position, which can influence its reactivity and interaction with other molecules compared to its analogs.
Propriétés
Numéro CAS |
71457-02-8 |
|---|---|
Formule moléculaire |
C13H23FN2SSi2 |
Poids moléculaire |
314.57 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C13H23FN2SSi2/c1-18(2,3)16(19(4,5)6)13(17)15-12-9-7-8-11(14)10-12/h7-10H,1-6H3,(H,15,17) |
Clé InChI |
KIOOTTPZNBMTJC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(C(=S)NC1=CC(=CC=C1)F)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



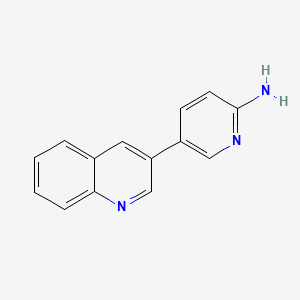
![methyl 2-[2-[[(E)-[1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoquinolin-4-ylidene]methyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B12837365.png)

![(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B12837377.png)
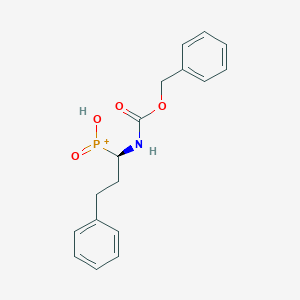
![2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one](/img/structure/B12837384.png)
![1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837389.png)
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12837393.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B12837396.png)
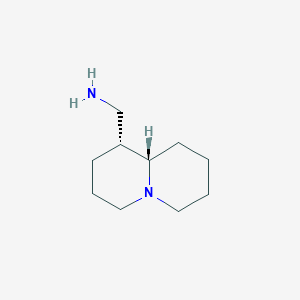
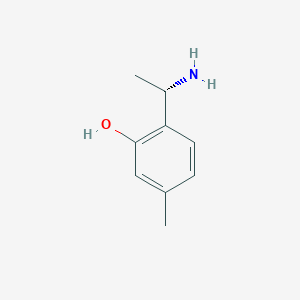

![4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12837428.png)
